![molecular formula C21H16O2S B14621142 9-[4-(Methanesulfonyl)phenyl]phenanthrene CAS No. 60253-28-3](/img/structure/B14621142.png)
9-[4-(Methanesulfonyl)phenyl]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(Methanesulfonyl)phenyl]phenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methanesulfonyl group attached to a phenyl ring at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfonyl)phenyl]phenanthrene typically involves the sulfonation of phenanthrene followed by a series of substitution reactions. One common method includes the reaction of phenanthrene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Methanesulfonyl)phenyl]phenanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Bromine and sulfuric acid are typical reagents for halogenation and sulfonation, respectively.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various substituted phenanthrenes, depending on the reagents used.
Scientific Research Applications
9-[4-(Methanesulfonyl)phenyl]phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive PAHs.
Industry: It is used in the production of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of 9-[4-(Methanesulfonyl)phenyl]phenanthrene involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity. Additionally, it may interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, which lacks the methanesulfonyl group.
Anthracene: A linear isomer of phenanthrene with similar aromatic properties.
Naphthalene: A simpler PAH with two fused benzene rings
Uniqueness
9-[4-(Methanesulfonyl)phenyl]phenanthrene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group enhances its solubility in organic solvents and may contribute to its ability to interact with biological targets more effectively than its simpler counterparts .
Properties
CAS No. |
60253-28-3 |
|---|---|
Molecular Formula |
C21H16O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-(4-methylsulfonylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16O2S/c1-24(22,23)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChI Key |
TWVCSQRPBPHJKI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


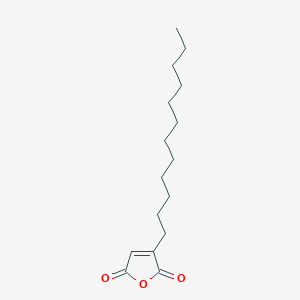

![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
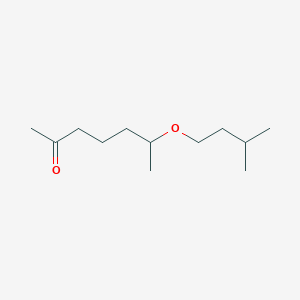
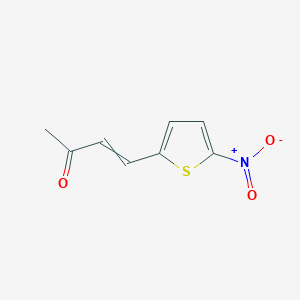
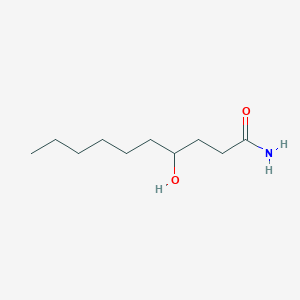

![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)
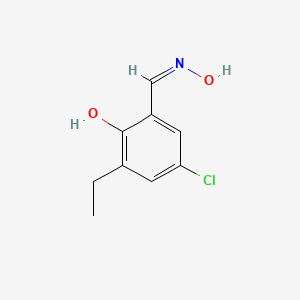
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)

![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
